molecular formula C17H14ClN3O2S B11364815 2-(4-chloro-3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B11364815
M. Wt: 359.8 g/mol
InChI Key: OPOWEZOOBGSGIP-UHFFFAOYSA-N
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Description

    The compound’s chemical formula is

    Chemical Structure: C18H13ClN4O3S\text{C}_{18}\text{H}_{13}\text{ClN}_4\text{O}_3\text{S}C18​H13​ClN4​O3​S

    .

    This compound combines a phenoxy group, a thiadiazole ring, and an acetamide moiety. It exhibits interesting biological properties and has been studied for various applications.

  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the reaction of 4-chloro-3-methylphenol with 3-phenyl-1,2,4-thiadiazol-5-amine, followed by acetylation with acetic anhydride.

      Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., chloroform or dichloromethane).

      Industrial Production: While industrial-scale production details may vary, the synthesis usually involves efficient and scalable processes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions

      Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and reducing agents are commonly used.

      Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction may yield an amine or hydroxylated product.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: It may exhibit bioactivity, making it relevant for drug discovery.

      Medicine: Investigations focus on its pharmacological properties, toxicity, and potential therapeutic applications.

      Industry: The compound’s use in materials science or agrochemicals is also explored.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular receptors or enzymes.

      Pathways: It could modulate signaling pathways, metabolic processes, or gene expression.

      Further Research: Detailed studies are needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of phenoxy, thiadiazole, and acetamide groups sets it apart.

      Similar Compounds: Other related compounds include derivatives of phenoxyacetic acids, thiadiazoles, and amides.

    Properties

    Molecular Formula

    C17H14ClN3O2S

    Molecular Weight

    359.8 g/mol

    IUPAC Name

    2-(4-chloro-3-methylphenoxy)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

    InChI

    InChI=1S/C17H14ClN3O2S/c1-11-9-13(7-8-14(11)18)23-10-15(22)19-17-20-16(21-24-17)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,21,22)

    InChI Key

    OPOWEZOOBGSGIP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CC=C3)Cl

    Origin of Product

    United States

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